molecular formula C14H15Cl2N3 B2905131 2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride CAS No. 1573547-78-0

2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride

Cat. No.: B2905131
CAS No.: 1573547-78-0
M. Wt: 296.2
InChI Key: AWRHOCNLSORPDW-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride is a chemical compound that features a benzimidazole core structure Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aniline moiety .

Scientific Research Applications

2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14;;/h1-8H,9,15H2,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRHOCNLSORPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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